1-(6-methoxy-1H-indol-3-yl)ethanone

Overview

Description

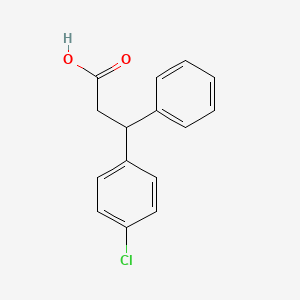

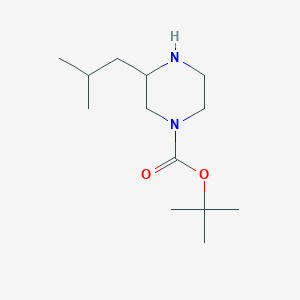

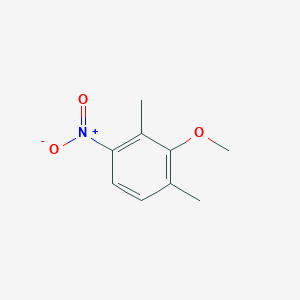

1-(6-methoxy-1H-indol-3-yl)ethanone, also known as 3-Acetyl-6-methoxyindole, is a compound with the molecular formula C11H11NO2 . It has a molecular weight of 189.21 g/mol .

Molecular Structure Analysis

The molecular structure of 1-(6-methoxy-1H-indol-3-yl)ethanone consists of an indole ring attached to a methoxy group at the 6th position and an ethanone group at the 1st position . The InChI representation of the molecule isInChI=1S/C11H11NO2/c1-7(13)10-6-12-11-5-8(14-2)3-4-9(10)11/h3-6,12H,1-2H3 . Chemical Reactions Analysis

While specific chemical reactions involving 1-(6-methoxy-1H-indol-3-yl)ethanone are not detailed in the retrieved resources, indole derivatives have been studied for their reactivity .Physical And Chemical Properties Analysis

1-(6-methoxy-1H-indol-3-yl)ethanone has a molecular weight of 189.21 g/mol, an XLogP3 of 2, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 2, and a rotatable bond count of 2 . Its exact mass and monoisotopic mass are both 189.078978594 g/mol, and it has a topological polar surface area of 42.1 Ų .Scientific Research Applications

Synthesis of Alkaloid Derivatives

3-Acetyl-6-methoxyindole: is a significant precursor in the synthesis of alkaloid derivatives. These derivatives are prevalent in natural products and pharmaceuticals, playing a crucial role in cell biology. They exhibit a variety of biologically vital properties and are used in the treatment of cancer cells, microbes, and various disorders .

Biological Activity and Drug Development

Indole derivatives, including 3-Acetyl-6-methoxyindole , have been studied for their biological activities. They can function as enzyme inhibitors, receptor antagonists, and possess anti-inflammatory properties. Their pronounced effects in physiological processes make them valuable in drug development and evaluation of new therapeutic agents .

Material Science Applications

The structural versatility of indole compounds allows for their use in material science3-Acetyl-6-methoxyindole can be incorporated into bioorganic materials, electromaterials, and optomaterials, contributing to advancements in these fields .

Chemical Synthesis and Catalysis

In chemical synthesis, 3-Acetyl-6-methoxyindole serves as an intermediate for various catalytic reactions. Its indole core is essential for constructing complex molecules, particularly in green synthetic organic chemistry .

Phytoalexin Synthesis in Plants

Indolic compounds, including 3-Acetyl-6-methoxyindole , are part of the biosynthetic pathways that produce phytoalexins in plants. These compounds are crucial for plant defense against pathogens and are a focus of agricultural and botanical research .

Proteomics Research

3-Acetyl-6-methoxyindole: is used in proteomics research to study protein interactions and functions. Its role as a biochemical tool aids in understanding the complex biological processes at the molecular level .

Future Directions

Mechanism of Action

Target of Action

Indole derivatives, which include 3-acetyl-6-methoxyindole, are known to interact with a variety of cellular targets due to their versatile structure . They play a significant role in cell biology and have been used as biologically active compounds for the treatment of various disorders .

Mode of Action

Indole derivatives are known to bind with high affinity to multiple receptors, which can lead to a variety of biological responses . The exact interaction of 3-Acetyl-6-methoxyindole with its targets and the resulting changes would require further investigation.

Biochemical Pathways

5-methoxyindole metabolites of L-tryptophan, a related compound, have been shown to control COX-2 expression at the transcriptional level .

Pharmacokinetics

Indole derivatives are generally well-absorbed and widely distributed in the body . The metabolism of indole compounds often involves cytochrome P450 enzymes .

Result of Action

Indole derivatives have been associated with a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

properties

IUPAC Name |

1-(6-methoxy-1H-indol-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-7(13)10-6-12-11-5-8(14-2)3-4-9(10)11/h3-6,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAIXPKAQNPGEGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CNC2=C1C=CC(=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40544175 | |

| Record name | 1-(6-Methoxy-1H-indol-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40544175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(6-methoxy-1H-indol-3-yl)ethanone | |

CAS RN |

99532-52-2 | |

| Record name | 1-(6-Methoxy-1H-indol-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40544175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of 1-(6-methoxy-1H-indol-3-yl)ethanone in the synthesis of ochromianine?

A1: 1-(6-methoxy-1H-indol-3-yl)ethanone serves as a crucial building block in the synthesis of ochromianine. It undergoes a coupling reaction with (±)-trans-6-ethoxy-3-ethyl-2, 3, 4, 5-tetrahydro-4-pyridineacetic acid ethyl ester in the presence of KBr to form a lactam ketone intermediate. This intermediate is then subjected to a series of transformations, including Bischler-Napieralski cyclization and catalytic hydrogenation, ultimately leading to the formation of the target molecule, ochromianine [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzo[b]thiophen-6-ylmethanol](/img/structure/B1282835.png)